

systematic review of long-term retention rates of Helioseal sealants

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Compound of Interest

Compound Name: **Helioseal**
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Long-Term Retention of Helioseal Sealants: A Comparative Analysis

This guide provides a systematic review of the long-term retention rates of **Helioseal** dental sealants, comparing their performance with other commercially available sealant materials. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of clinical trial data and experimental methodologies.

Comparative Retention Rate Analysis

The long-term success of a dental sealant is primarily determined by its ability to remain intact on the tooth surface, a measure known as the retention rate. Numerous clinical studies have evaluated the in-vivo performance of **Helioseal** sealants over various timeframes. The following tables summarize the quantitative data from several key studies, comparing the retention rates of **Helioseal** products with other sealants.

Table 1: Retention Rates of **Helioseal F** vs. **Helioseal F Plus**

Follow-up Period	Helioseal F Plus (Completely Intact/Minimal Loss)	Helioseal F (Completely Intact/Minimal Loss)	Study
2 Years	85.9%	86.5%	[1][2]
3 Years	81.7%	84.3%	[3][4]

Table 2: Comparative Retention Rates of **Helioseal** Sealants vs. Other Sealants

Follow-up Period	Helioseal Product	Comparator Product	Helioseal Retention Rate	Comparator Retention Rate	Study
12 Months	Helioseal F	Delton	90.3% (28/31 completely retained)	96.8% (30/31 completely retained)	[5]
12 Months	Helioseal	Embrace WetBond	50% (completely retained)	72% (completely retained)	[6]
12 Months	Helioseal-F	Embrace	60% (complete retention)	62.5% (complete retention)	[7]
24 Months	Helioseal F	Concise Light Cure White Sealant	42.6% (complete retention)	50.8% (complete retention)	[8]
36 Months	Helioseal Clear Chroma	Delton FS(+)	10.8% (total retention)	30.4% (total retention)	[6]

Experimental Protocols

The clinical evaluation of dental sealant retention typically follows a standardized methodology. Below is a detailed description of a common experimental protocol used in the cited studies.

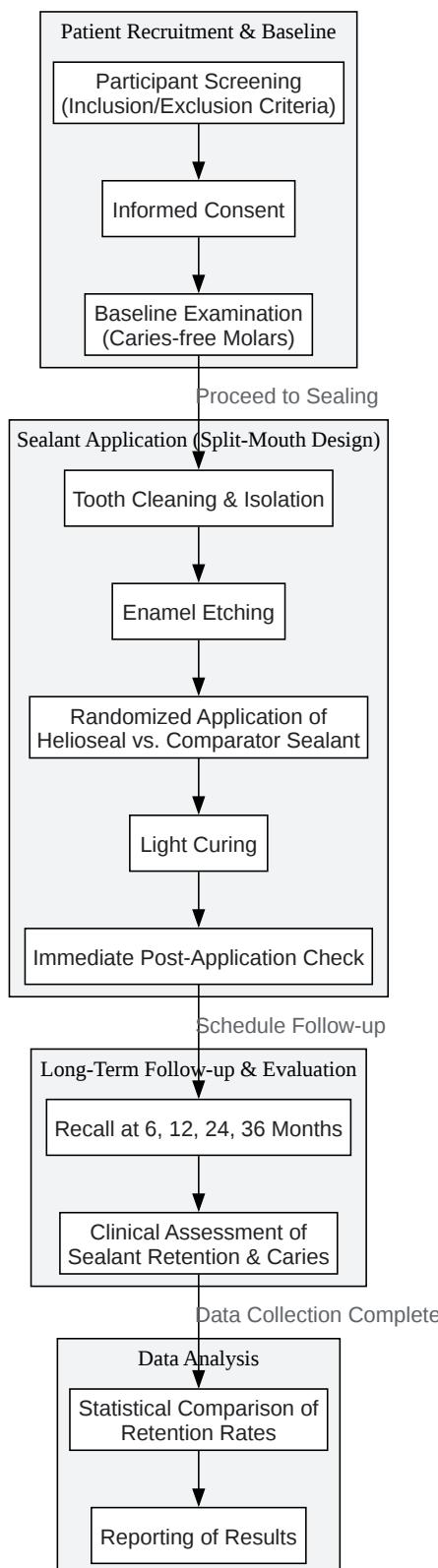
A Representative Clinical Trial Protocol for Assessing Sealant Retention

- Study Design: A common approach is a randomized controlled clinical trial (RCT) with a split-mouth design.^{[1][2]} In this design, different sealants are applied to the teeth in opposite quadrants of the same patient's mouth, minimizing patient-related variability.
- Participant Selection:
 - Inclusion Criteria: Patients, often children and adolescents, with fully erupted, caries-free permanent molars are typically recruited.^{[1][2][6]}
 - Exclusion Criteria: Patients with known allergies to the sealant materials, existing restorations on the target teeth, or poor oral hygiene are generally excluded.
- Sealant Application Procedure:
 - Tooth Preparation: The occlusal surface of the tooth is cleaned with a pumice slurry and a rotating brush, then rinsed thoroughly with water and dried with oil-free air.
 - Isolation: The tooth is isolated from salivary contamination using cotton rolls or a rubber dam.^[9]
 - Etching: A 37% phosphoric acid gel is applied to the enamel surface for 15-20 seconds to create microporosities for mechanical retention. The etchant is then rinsed off, and the tooth is thoroughly dried until the enamel appears frosty-white.
 - Sealant Placement: The sealant material is applied to the pits and fissures of the occlusal surface using the manufacturer-supplied applicator.
 - Curing: The sealant is light-cured for the time specified by the manufacturer (typically 10-20 seconds) using a dental curing light.^{[1][10]}
 - Evaluation: The sealant is immediately checked for complete coverage and proper adhesion. Any voids are corrected by adding more material and re-curing. The occlusion is checked and adjusted if necessary.
- Follow-up and Evaluation:

- Patients are recalled at specific intervals, such as 6, 12, 24, and 36 months, for evaluation.
[\[1\]](#)[\[2\]](#)[\[6\]](#)
- At each follow-up, the retention of the sealant is assessed by visual examination and tactile exploration with a dental probe.
- Retention is typically categorized as:
 - Completely Retained: The sealant is fully intact.
 - Partial Loss: A portion of the sealant is missing.
 - Complete Loss: The sealant is entirely missing.
- The presence of caries on the sealed surface is also recorded.
- Statistical Analysis: The collected data are statistically analyzed to determine if there are significant differences in the retention rates between the different sealant materials.[\[1\]](#)[\[2\]](#)

Visualizing the Clinical Trial Workflow

The following diagram illustrates the typical workflow of a clinical trial designed to evaluate the long-term retention rates of dental sealants.

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Workflow of a clinical trial for dental sealant retention.

In summary, the available clinical data suggest that **Helioseal** sealants demonstrate good long-term retention rates, comparable to several other established brands. However, performance can vary depending on the specific product and clinical conditions. The choice of sealant should be based on a comprehensive evaluation of the available clinical evidence, material properties, and specific patient needs.

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